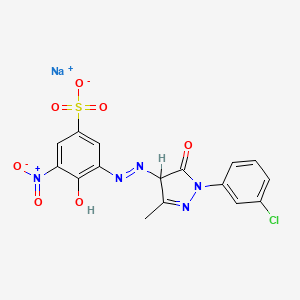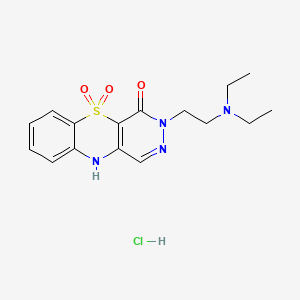
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C20H31N It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
The synthesis of 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 3-phenylpropyl chloride to form 3-cyclohexyl-3-phenylpropyl bromide. This intermediate is then reacted with piperidine to yield the desired product . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and continuous flow reactors to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperidine ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion .
Aplicaciones Científicas De Investigación
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on various cellular pathways and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and pain management.
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and affecting neuronal activity. This interaction can lead to various pharmacological effects, including analgesia and sedation .
Comparación Con Compuestos Similares
1-(3-Cyclohexyl-3-phenylpropyl)piperidine hydrochloride can be compared with other similar compounds such as:
Phencyclidine (PCP): Both compounds share a similar piperidine ring structure, but this compound has a cyclohexyl group, which imparts different pharmacological properties.
Ketamine: Another compound with a similar mechanism of action, but with distinct structural differences that result in varied therapeutic applications.
1-(3-Cyclohexylidene-3-phenylpropyl)piperidine hydrochloride: A closely related compound with slight structural variations that can lead to different chemical reactivity and biological activity.
Propiedades
Número CAS |
95619-09-3 |
|---|---|
Fórmula molecular |
C20H32ClN |
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
1-(3-cyclohexyl-3-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19-20H,2-3,6-9,12-17H2;1H |
Clave InChI |
WOLIRTOKDAQMST-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CCN2CCCCC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)

![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)



![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)





